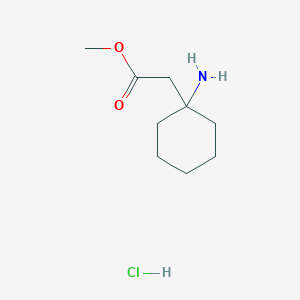

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride

Vue d'ensemble

Description

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural properties, primarily derived from the cyclohexyl ring and amino group, contribute to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C10H20ClNO2

- Molecular Weight : Approximately 207.7 g/mol

- Classification : Amino acid derivative

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate various biochemical pathways, which can lead to significant physiological effects.

Biological Activities

Research has highlighted several key areas where this compound demonstrates biological activity:

- Neuroactive Properties : The compound has shown potential as a neuroactive agent, interacting with neurotransmitter systems that may provide therapeutic benefits in neurological disorders such as depression and anxiety .

- Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. This effect is likely mediated through cell cycle arrest mechanisms .

- Pharmacological Applications : The compound serves as a building block for the synthesis of various pharmaceuticals, particularly in developing analgesics and anti-inflammatory drugs .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(1-amino-cyclopropyl)acetate | C8H15NO2 | Smaller cyclopropyl ring; different steric effects |

| Methyl 2-amino-2-cyclohexylacetate | C10H19NO2 | Different positioning of amino group; less polar |

| (1-Aminocyclobutyl)-acetic acid methyl ester | C8H15NO2 | Smaller ring structure; distinct reactivity |

This compound stands out due to its larger cyclohexane structure, which may confer unique biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroscience Research : In a study examining the effects on neurotransmitter systems, researchers found that the compound could enhance synaptic transmission, potentially offering new avenues for treating mood disorders .

- Cancer Studies : A recent investigation into its anticancer properties revealed that treatment with the compound led to significant reductions in tumor growth in animal models, indicating its potential as a therapeutic agent in oncology .

- Pharmacokinetic Studies : Research assessing the pharmacokinetic profile demonstrated favorable absorption characteristics and moderate plasma stability, suggesting good bioavailability for therapeutic applications .

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 2-(1-aminocyclohexyl)acetate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Analgesics and Anti-inflammatory Drugs : The compound is integral in developing new pain management therapies, enhancing the efficacy of existing analgesics .

- Drug Formulation : It is utilized in formulating drugs that target specific receptors, potentially leading to improved therapeutic profiles.

Neuroscience Research

The compound's interaction with neurotransmitter systems makes it valuable for studying neurological disorders. Key applications include:

- Exploration of Depression and Anxiety Treatments : Research indicates that this compound may modulate neurotransmitter activity, providing insights into novel treatments for mood disorders .

- Biochemical Assays : It is frequently employed in assays to evaluate enzyme activity and metabolic pathways, aiding drug discovery processes .

Material Science

In material science, this compound can be used to enhance the properties of polymers:

- Polymer Formulations : The compound improves mechanical properties in coatings and adhesives, contributing to the development of advanced materials .

Case Study 1: Analgesic Development

A study demonstrated the effectiveness of this compound as an intermediate in synthesizing a new class of analgesics. The resulting compounds exhibited enhanced potency compared to traditional analgesics, indicating a promising direction for pain management therapies.

Case Study 2: Neurological Applications

Research published in a peer-reviewed journal highlighted the compound's potential in treating anxiety disorders. In vitro studies showed that it could effectively modulate serotonin receptor activity, suggesting its utility in developing novel anxiolytics.

Propriétés

IUPAC Name |

methyl 2-(1-aminocyclohexyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-8(11)7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXIYULNLGWJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671891 | |

| Record name | Methyl (1-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016258-17-5 | |

| Record name | Methyl (1-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Amino-cyclohexyl)-acetic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.